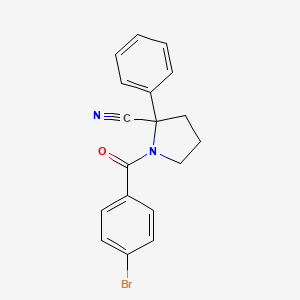
1-(4-bromobenzoyl)-2-phenyl-2-pyrrolidinecarbonitrile
Übersicht
Beschreibung
1-(4-bromobenzoyl)-2-phenyl-2-pyrrolidinecarbonitrile, also known as BPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. BPPC is a white crystalline powder that belongs to the pyrrolidinecarbonitrile family of compounds. In
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivative Formation
1-(4-bromobenzoyl)-2-phenyl-2-pyrrolidinecarbonitrile serves as a precursor in various chemical syntheses. For instance, its derivatives have been used in the synthesis of azaphenantherene compounds, which show potential as inhibitors of SARS CoV-2 Mpro, a key protein in the COVID-19 virus. This highlights its role in contributing to antiviral research and drug development (Venkateshan et al., 2020).
Applications in Molecular Structure Analysis
The compound and its derivatives have been crucial in understanding molecular conformations and interactions. For example, studies involving similar compounds have provided insights into the conformation of pyrrolidine rings and their interactions with other molecular structures, contributing to the broader understanding of molecular geometry and bonding (Selvanayagam et al., 2009).
Role in Antimicrobial and Antituberculosis Activity
Derivatives of this compound have shown significant activity in antimicrobial and antituberculosis research. Studies have synthesized derivatives starting from similar compounds, and these derivatives exhibited substantial bacteriostatic and antituberculosis activity, underscoring their potential in addressing global health challenges (Miszke et al., 2008).
Development of Anti-Tumor Compounds
In cancer research, related pyrrolidine derivatives have been investigated for their potential as anti-tumor agents. Studies have demonstrated that certain pyrrolidine-based compounds can inhibit the growth of human tumor cells such as glioblastoma and melanoma, suggesting a possible avenue for developing new cancer therapies (Fiaux et al., 2005).
Applications in Organometallic Chemistry
This compound has also found use in the field of organometallic chemistry. Derivatives have been employed in thesynthesis of palladium complexes, which are crucial in catalysis, especially in reactions like the Suzuki-type C−C coupling. These reactions are fundamental in creating various chemical compounds, including pharmaceuticals and polymers (John et al., 2013).
Enhancing Photoluminescent Properties
Research has shown that derivatives of this compound can enhance photoluminescent properties, indicating potential applications in materials science, especially in the development of new luminescent materials. These materials could have applications in display technologies, sensors, and bio-imaging (Weng et al., 2018).
Insights into Hydrogen Bonding and Molecular Design
Studies involving similar compounds have provided insights into hydrogen bonding and molecular design, particularly in the context of liquid crystals and other soft materials. Understanding these interactions is crucial for designing materials with specific properties, such as specific phase behaviors or optical characteristics (Walker et al., 2020).
Eigenschaften
IUPAC Name |
1-(4-bromobenzoyl)-2-phenylpyrrolidine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O/c19-16-9-7-14(8-10-16)17(22)21-12-4-11-18(21,13-20)15-5-2-1-3-6-15/h1-3,5-10H,4,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETRTPSBTOVHDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)Br)(C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



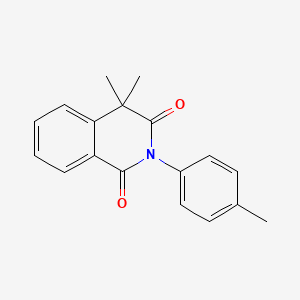

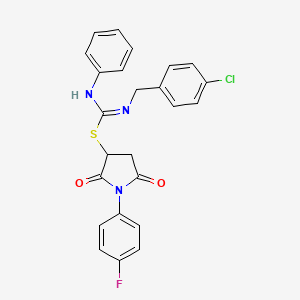
![N-(5-chloro-2-methoxyphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B4886339.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B4886348.png)
![N-cyclopropyl-3-{[(4-fluorophenyl)acetyl]amino}benzamide](/img/structure/B4886352.png)
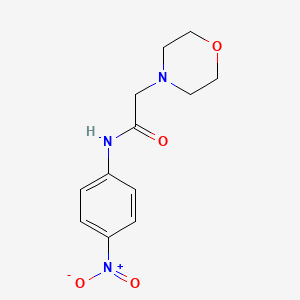
![3-iodo-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4886357.png)
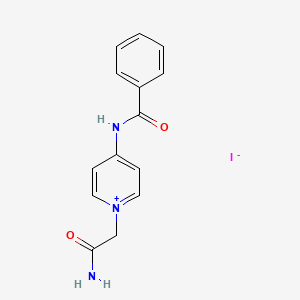
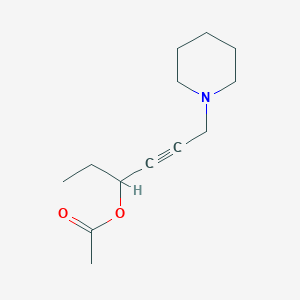
![N~1~-(2,6-difluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4886386.png)
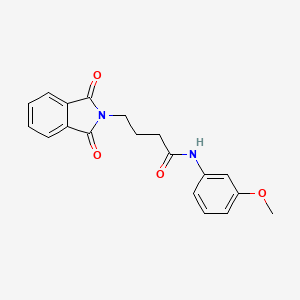
![(4-{5-[(3-methyl-5-isoxazolyl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B4886403.png)
![1'-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4886414.png)